Methyl 4-chloro-4-methyldodecanoate
Description
Methyl 4-chloro-4-methyldodecanoate is a branched-chain ester featuring a chloro and methyl substituent at the fourth carbon of its dodecanoate backbone. This structural configuration imparts unique physicochemical properties, including altered polarity, solubility, and reactivity compared to linear or non-halogenated esters.
Properties
CAS No. |
112937-48-1 |
|---|---|
Molecular Formula |
C14H27ClO2 |
Molecular Weight |
262.81 g/mol |
IUPAC Name |
methyl 4-chloro-4-methyldodecanoate |
InChI |
InChI=1S/C14H27ClO2/c1-4-5-6-7-8-9-11-14(2,15)12-10-13(16)17-3/h4-12H2,1-3H3 |
InChI Key |
JNXQLFRDFPCXLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(CCC(=O)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Substituents (C4) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Cl, CH₃ | C₁₄H₂₅ClO₂ | 262.8 (est.) |
| Methyl dodecanoate | None | C₁₃H₂₆O₂ | 214.3 |
| Methyl 4-methyldodecanoate | CH₃ | C₁₄H₂₈O₂ | 228.4 |
| Methyl 4-chlorododecanoate | Cl | C₁₃H₂₅ClO₂ | 248.8 |
Physicochemical Properties
Solubility and Surfactant Behavior
While this compound’s critical micelle concentration (CMC) is unreported, studies on structurally dissimilar surfactants like benzalkonium chloride (BAC-C12) demonstrate that method consistency (e.g., spectrofluorometry vs. tensiometry) is critical for accurate CMC determination . For esters, chlorine substitution typically reduces water solubility; for example, methyl pentadecanoate (a non-chlorinated ester) is sparingly soluble in water, whereas chlorinated analogs may exhibit even lower solubility due to increased hydrophobicity .
Table 2: Physical Properties
| Compound | Boiling Point (°C) | Water Solubility (mg/L) | LogP (Predicted) | |
|---|---|---|---|---|
| This compound | ~280–300 (est.) | <10 (est.) | 4.8 | |
| Methyl dodecanoate | 262 | ~1.2 | 4.2 | |
| Methyl pentadecanoate | 295 | ~0.5 | 6.1 |
Environmental Impact
Chlorinated esters generally exhibit lower biodegradability due to their resistance to hydrolysis and microbial action. For instance, methyl pentadecanoate (a non-chlorinated ester) degrades more readily in aquatic systems than its halogenated counterparts . Structural similarity principles suggest that this compound’s bioactivity—such as toxicity or persistence—may align with chlorinated pollutants, warranting stringent environmental monitoring .
Table 3: Environmental Parameters
| Compound | Biodegradability (OECD 301F) | Ecotoxicity (Daphnia magna LC₅₀, mg/L) | |
|---|---|---|---|
| This compound | Low (est.) | ~5–10 (est.) | |
| Methyl dodecanoate | High | >100 | |
| Methyl pentadecanoate | Moderate | >50 |
Research Findings
- Methodological Consistency: CMC determination for surfactants like BAC-C12 requires cross-validated techniques (e.g., spectrofluorometry and tensiometry) to ensure accuracy, a principle applicable to characterizing this compound’s colloidal behavior if it exhibits surfactant properties .
- Structural-Activity Relationships : The compound’s bioactivity and environmental fate can be inferred from structurally similar molecules, emphasizing the need for targeted toxicity studies .
- Synthetic Utility : Its reactive chlorine atom positions it as a versatile intermediate, though industrial use must balance efficacy with environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
